Cas no 697235-39-5 (Episilvestrol)

Episilvestrol structure
Episilvestrol structure
Product name:Episilvestrol
CAS No:697235-39-5
MF:C34H38O13
Molecular Weight:654.65772
MDL:MFCD25541744
CID:1999010
PubChem ID:11467934

Episilvestrol 化学的及び物理的性質

名前と識別子

    • (1S,2R,3R,3aS,8aR)-6-{(2S,3R,6R)-6-[(S)-1,2-dihydroxy-ethyl]-3-methoxy-[1,4]dioxan-2-yloxy}-3,3a-dihydroxy-4-methoxy-8a-(4-methoxy-phenyl)-1-phenyl-2,3,3a,8a-tetrahydro-1H-8-oxa-cyclopenta[a]indene-2-carboxylic acid methyl ester
    • 5'''-episilvestrol
    • Episilvestrol
    • (1S,2R,3R,3aS,8aR)-6-{(2S,3R,6R)-6-[(S)-1,2-dihydroxy-ethyl]-3-methoxy-[1,4]dioxan-2-yloxy}-3,3a-dihydroxy-4-methoxy-8a-(4-methoxy-phenyl)-1-phenyl-2,3,3a,8a-tetrahydro-1H-8-oxa-cyclopenta[a]indene-2-
    • methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-c
    • 2''-Episilvestrol
    • CS-0743
    • AKOS030526881
    • methyl (1R,2R,3S,3aR,8bS)-6-({(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl}oxy)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate
    • EX-A4881
    • HY-15359
    • CHEBI:66485
    • methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
    • 697235-39-5
    • epi-silvestrol
    • CHEMBL1651036
    • DTXSID80466766
    • Q27135086
    • MS-30981
    • DA-63232
    • MDL: MFCD25541744
    • インチ: InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1
    • InChIKey: GVKXFVCXBFGBCD-JRPGFILLSA-N
    • SMILES: O=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(OC)C=C4)OC5=CC(O[C@@H]6O[C@@H]([C@@H](O)CO)CO[C@H]6OC)=CC(OC)=C35)OC

計算された属性

  • 精确分子量: 654.23100
  • 同位素质量: 654.23124126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 13
  • 重原子数量: 47
  • 回転可能化学結合数: 11
  • 複雑さ: 1050
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 172Ų
  • XLogP3: 1.6

じっけんとくせい

  • PSA: 171.83000
  • LogP: 1.57280

Episilvestrol Security Information

  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Episilvestrol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029120-1mg
Episilvestrol,98%
697235-39-5 98%
1mg
¥10816 2024-05-22
DC Chemicals
DC60104-100mg
Episilvestrol
697235-39-5 >98%
100mg
$9500.0 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E877756-1mg
Episilvestrol
697235-39-5 ≥99%
1mg
¥11,078.00 2022-01-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E44590-1mg
Episilvestrol
697235-39-5 99%
1mg
¥9898.0 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56238-10mg
Episilvestrol
697235-39-5 98%
10mg
¥0.00 2023-09-07
MedChemExpress
HY-15359-10mM*1 mL in DMSO
Episilvestrol
697235-39-5 99.86%
10mM*1 mL in DMSO
¥71292 2023-08-31
eNovation Chemicals LLC
Y1105912-25mg
Episilvestrol
697235-39-5 98%
25mg
$4500 2025-02-28
1PlusChem
1P00FFPX-5mg
Episilvestrol
697235-39-5 99%
5mg
$1467.00 2025-02-27
MedChemExpress
HY-15359-10mM*1mLinDMSO
Episilvestrol
697235-39-5 99.86%
10mM*1mLinDMSO
¥71292 2023-07-26
DC Chemicals
DC60104-50mg
Episilvestrol
697235-39-5 >98%
50mg
$5500.0 2023-09-15

Episilvestrolに関する追加情報

Episilvestrol (CAS No. 697235-39-5): A Comprehensive Overview of Its Biochemical Profile and Emerging Applications

Episilvestrol, a naturally occurring phytochemical compound with the chemical designation CAS No. 697235-39-5, has garnered significant attention in the field of pharmaceutical research and biochemical studies due to its unique structural properties and promising biological activities. This compound, derived from specific plant sources, exhibits a range of pharmacological effects that have positioned it as a subject of intense scientific investigation. The detailed exploration of Episilvestrol's biochemical profile, its interaction with biological pathways, and its potential therapeutic applications will be discussed in this comprehensive overview.

The molecular structure of Episilvestrol (CAS No. 697235-39-5) is characterized by its complex polyphenolic framework, which includes multiple hydroxyl and methoxy groups. These structural features contribute to its high reactivity and binding affinity with various biological targets. Recent advancements in spectroscopic techniques have enabled researchers to elucidate the precise three-dimensional configuration of this compound, providing insights into its mechanism of action at the molecular level.

In the realm of pharmacology, Episilvestrol has demonstrated remarkable potential in modulating key cellular processes. Studies have highlighted its role in inhibiting specific enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound's ability to selectively interact with these targets makes it a promising candidate for the development of novel therapeutic agents. Notably, research has shown that Episilvestrol can significantly reduce inflammatory markers in experimental models of chronic diseases, suggesting its therapeutic efficacy in conditions such as arthritis and cardiovascular disorders.

One of the most compelling aspects of Episilvestrol is its observed chemopreventive properties. Preclinical studies have indicated that this compound can interfere with the initiation and progression of cancer by disrupting critical signaling pathways associated with tumor growth. Specifically, Episilvestrol has been found to inhibit the activity of kinases and transcription factors that are pivotal in cancer cell survival and metastasis. These findings have spurred interest in exploring Episilvestrol as a potential adjuvant therapy alongside conventional cancer treatments.

The pharmacokinetic profile of Episilvestrol (CAS No. 697235-39-5) is another area of active investigation. Research has revealed that the compound exhibits moderate bioavailability upon oral administration, with a notable distribution across various tissues. However, its metabolic stability remains a challenge, necessitating further optimization for clinical applications. Advanced computational modeling techniques have been employed to predict and enhance the pharmacokinetic properties of Episilvestrol, paving the way for more efficient drug formulations.

Recent clinical trials have begun to validate the preclinical findings regarding Episilvestrol's therapeutic potential. Phase II trials have demonstrated its efficacy in reducing symptoms associated with inflammatory bowel disease, providing hope for patients suffering from this chronic condition. Additionally, pilot studies are underway to assess its impact on neurodegenerative diseases, where preliminary results suggest protective effects against neuronal damage.

The synthetic chemistry of Episilvestrol (CAS No. 697235-39-5) has also seen significant progress. Researchers have developed novel synthetic routes that improve yield and purity while reducing environmental impact. These advancements not only facilitate large-scale production but also open avenues for structural modifications aimed at enhancing bioactivity and reducing side effects.

Future directions in Episilvestrol research include exploring its role in personalized medicine. By integrating genetic profiling with pharmacological response data, scientists aim to identify subpopulations that would benefit most from Episilvestrol therapy. This approach aligns with the broader trend toward individualized treatment strategies in modern medicine.

The regulatory landscape for Episilvestrol is evolving as evidence mounts supporting its safety and efficacy. Regulatory agencies are closely monitoring ongoing clinical trials and preclinical data to ensure that this compound meets stringent standards for human use. As more information becomes available, it is anticipated that Episilvestrol will gain approval for several therapeutic indications.

In conclusion, Episilvestrol (CAS No. 697235-39-5) represents a significant advancement in natural product-based drug discovery. Its multifaceted biological activities, coupled with ongoing research efforts aimed at optimizing its pharmacokinetic properties and synthetic accessibility, position it as a promising candidate for future medical applications. As scientific understanding continues to grow, it is likely that Episilvestrol will play an increasingly important role in addressing some of today's most pressing health challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:697235-39-5)Episilvestrol
A1036765
Purity:99%
はかる:1mg
Price ($):1167.0